AMCA-X N-succinimidyl ester

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

AMCA-X N-succinimidyl ester is an amine-reactive fluorescent probe . Its primary targets are proteins, specifically the aliphatic amines present in these proteins . The compound shows good reactivity and selectivity with these aliphatic amines .

Mode of Action

The succinimidyl ester (SE) reactive form of AMCA-X interacts with its targets by forming a carboxamide bond with the aliphatic amines of the protein . This bond is identical to, and as stable as, the natural peptide bond . The compound contains a seven-atom aminohexanoyl spacer, known as the ‘X’ spacer, between the fluorophore and the reactive group . This spacer potentially reduces the quenching that typically occurs upon conjugation .

Biochemical Pathways

The compound is used to label proteins, which can then be detected and studied in various biological applications . Therefore, the affected pathways would depend on the specific proteins being targeted.

Pharmacokinetics

It is known that the compound is soluble in dmso .

Result of Action

The result of the action of this compound is the formation of a stable, high-intensity fluorescent product . This product can be used for the detection and study of the structure and function of biological molecules . The compound is one of the brightest blue fluorescent labeling dyes and can be well excited at 365 nm . It is quite photostable, and its fluorescence is pH-independent from pH 4 to 10 .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored at 4°C and protected from light . Additionally, the fluorescence of the compound is pH-independent from pH 4 to 10

Biochemische Analyse

Biochemical Properties

AMCA-X N-succinimidyl ester plays a crucial role in biochemical reactions by forming stable amide bonds with primary amine groups on proteins and other biomolecules. This interaction is facilitated by the N-hydroxysuccinimide ester group, which reacts with lysine residues to form photostable amide links . The compound is highly photostable and exhibits fluorescence that is pH-independent from pH 4 to 10 . This compound is often used in fluorescence microscopy, flow cytometry, and other fluorescence-based assays to label and track biomolecules.

Cellular Effects

This compound influences various cellular processes by labeling proteins and peptides, thereby allowing researchers to study cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable amide bonds with primary amine groups on proteins enables it to be used in immunofluorescent staining and fluorescence in situ hybridization . This labeling helps in visualizing the distribution and dynamics of proteins within cells, providing insights into cellular functions and processes.

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with primary amine groups on proteins and peptides to form stable amide bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling sensitive biomolecules . The compound’s fluorescence properties allow for the detection and quantification of labeled biomolecules, facilitating various biochemical and cellular assays.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C and protected from light . Prolonged exposure to light and moisture can lead to degradation, affecting its fluorescence properties and labeling efficiency. Long-term studies have shown that this compound maintains its fluorescence and labeling capabilities for extended periods when stored under optimal conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower dosages, the compound effectively labels proteins and peptides without causing significant toxicity or adverse effects . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions. It is essential to optimize the dosage to achieve effective labeling while minimizing any toxic effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound reacts with lysine residues on proteins to form stable amide bonds, which are then metabolized through standard protein degradation pathways . This interaction does not significantly alter metabolic flux or metabolite levels, making it a reliable tool for studying protein dynamics and interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable amide bonds with primary amine groups allows it to be efficiently localized and accumulated in specific cellular compartments . This property is particularly useful in fluorescence microscopy and other imaging techniques to study the localization and distribution of labeled biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization depending on the targeting signals and post-translational modifications of the labeled biomolecules. The compound can be directed to various cellular compartments, including the nucleus, cytoplasm, and organelles, based on the properties of the labeled proteins . This targeted localization enhances the study of protein function and dynamics within different cellular environments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is carried out under mild conditions to preserve the integrity of the fluorescent dye .

Industrial Production Methods

In industrial settings, the production of AMCA-X N-succinimidyl ester involves large-scale synthesis using automated reactors and purification systems. The process includes the preparation of the dye in bulk, followed by purification through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

AMCA-X N-succinimidyl ester primarily undergoes substitution reactions, where the succinimidyl ester group reacts with primary amines to form stable amide bonds . This reaction is highly selective and efficient, making it suitable for labeling proteins and other biomolecules .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include primary amines, buffers such as sodium borate or phosphate-buffered saline, and solvents like DMSO . The reactions are typically carried out at a pH range of 7.2 to 8.5 to ensure optimal reactivity and stability .

Major Products Formed

The major products formed from the reactions of this compound are amide-linked conjugates, where the dye is covalently attached to the target biomolecule . These conjugates are highly stable and retain the fluorescent properties of the dye .

Wissenschaftliche Forschungsanwendungen

AMCA-X N-succinimidyl ester is extensively used in various scientific research fields due to its unique properties :

Chemistry: It is used for labeling and detecting primary amines in chemical compounds.

Industry: It is used in the development of fluorescent probes and sensors for various industrial applications.

Vergleich Mit ähnlichen Verbindungen

AMCA-X N-succinimidyl ester is unique due to its high photostability, pH-independent fluorescence, and efficient reactivity with primary amines . Similar compounds include:

AMCA N-succinimidyl ester: Another blue fluorescent dye with similar properties but without the extended spacer group.

Fluorescein isothiocyanate (FITC): A green fluorescent dye commonly used for labeling proteins and other biomolecules.

Tetramethylrhodamine (TAMRA) N-succinimidyl ester: A red fluorescent dye used for similar applications but with different spectral properties.

This compound stands out due to its extended spacer group, which reduces quenching and enhances the availability of the dye for recognition by secondary detection reagents .

Eigenschaften

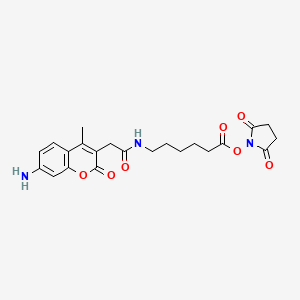

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7/c1-13-15-7-6-14(23)11-17(15)31-22(30)16(13)12-18(26)24-10-4-2-3-5-21(29)32-25-19(27)8-9-20(25)28/h6-7,11H,2-5,8-10,12,23H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSJBOMZRLAPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.